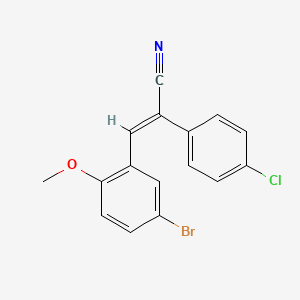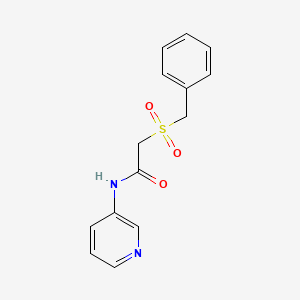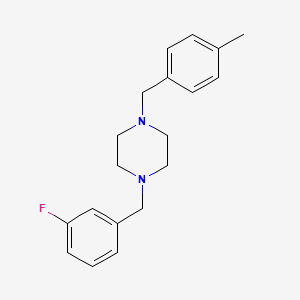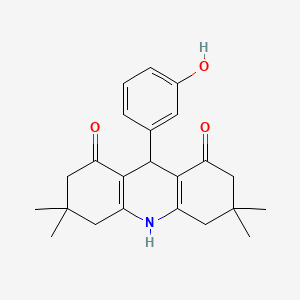
3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as BRD4 inhibitor, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in gene expression regulation.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile involves the inhibition of 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, which is a member of the BET family of proteins. 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile plays a crucial role in gene expression regulation by binding to acetylated histones and recruiting transcriptional machinery to the gene promoter regions. Inhibition of 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile by 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile leads to the downregulation of various oncogenes, including c-Myc, Bcl-2, and Cyclin D1, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to have several biochemical and physiological effects, including the downregulation of various oncogenes, inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. The compound has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is its high potency and specificity towards 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile inhibition. However, the compound has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, the compound has been shown to have off-target effects on other BET family members, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the research on 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile. One of the main areas of research is the development of more potent and selective 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile inhibitors with improved pharmacokinetic properties. Additionally, the compound's therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases, needs to be further explored in preclinical and clinical studies. Finally, the compound's mechanism of action and its effects on other BET family members need to be further elucidated to better understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 5-bromo-2-methoxybenzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-chlorobenzylamine to yield the intermediate product. Finally, the intermediate product is treated with acrylonitrile in the presence of a base to obtain the final product. The overall yield of the synthesis process is around 20%.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to inhibit the activity of 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, which plays a crucial role in the development and progression of cancer. Inhibition of 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile by 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including leukemia, prostate, breast, and lung cancer.
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO/c1-20-16-7-4-14(17)9-12(16)8-13(10-19)11-2-5-15(18)6-3-11/h2-9H,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFZGOMWRKUXEM-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)

![4-[(2-chloro-6-fluorophenyl)acetyl]morpholine](/img/structure/B5708256.png)

![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B5708267.png)
![2-allyl-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5708269.png)

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)
![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)
![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)
